Liproxstatin-1 Demonstrates ~2.7-Fold Higher Potency than Ferrostatin-1 in Inhibiting Ferroptosis
Liproxstatin-1 (the unlabeled parent compound of Liproxstatin-1-13C6) is a more potent inhibitor of ferroptosis than its closest archetype inhibitor, Ferrostatin-1. This difference is quantified by comparing their half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) .
| Evidence Dimension | Inhibition of ferroptotic cell death |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | Ferrostatin-1 (Fer-1): EC50 = 60 nM |
| Quantified Difference | Liproxstatin-1 exhibits approximately 2.7-fold higher potency than Ferrostatin-1 based on these metrics. |
| Conditions | In vitro cell-based assays (Gpx4-/- cells for Liproxstatin-1; unspecified cell type for Ferrostatin-1). |
Why This Matters
Higher potency allows researchers to use lower concentrations to achieve the same pharmacological effect, which can minimize potential off-target effects and reduce compound costs in large-scale or long-term experiments.
